Boc-D-Aspartic acid
CAS No.: 62396-48-9
VCID: VC21542560
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Aspartic acid, also known as N-tert-butoxycarbonyl-D-aspartic acid, is a derivative of D-aspartic acid. It is commonly used in organic synthesis, particularly in peptide chemistry, due to its protective group properties. The Boc (tert-butoxycarbonyl) group is widely employed to protect the amino group during peptide synthesis, allowing for selective reactions at other sites of the molecule. Synthesis and ApplicationsBoc-D-Aspartic acid is synthesized by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction introduces the Boc group, which serves as a protecting group for the amino function, allowing for further chemical transformations without interference from the amino group. Applications in Peptide SynthesisIn peptide synthesis, Boc-D-Aspartic acid is used to introduce D-aspartic acid residues into peptides. D-aspartic acid itself is not commonly used in protein synthesis but plays roles in neurotransmission and neuromodulation. The use of Boc-D-Aspartic acid facilitates the synthesis of peptides containing D-aspartic acid, which can be important for studying biological processes or developing therapeutic peptides. |
---|---|
CAS No. | 62396-48-9 |
Product Name | Boc-D-Aspartic acid |
Molecular Formula | C9H15NO6 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
Standard InChI | InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 |
Standard InChIKey | KAJBMCZQVSQJDE-RXMQYKEDSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O |
PubChem Compound | 7021110 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume